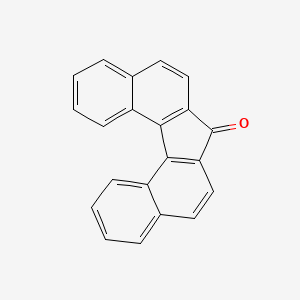

7H-Dibenzo(c,g)fluoren-7-one

Description

Significance of Fluorenones in Contemporary Chemical Research

Fluorenones, the parent structure of 7H-Dibenzo[c,g]fluoren-7-one, are compounds of significant interest in modern chemical and material sciences. researchgate.netresearchgate.net Their unique photophysical and physicochemical properties, which can be fine-tuned through chemical modification, make them valuable in a variety of applications. researchgate.netresearchgate.net Fluorenone derivatives have been investigated for their potential in organic electronics, including as components in nanoelectronic devices like molecular wires and switches, due to their responsiveness to electric fields. qom.ac.ir Furthermore, the fluorenone core is a versatile scaffold in organic synthesis, serving as a building block for more complex molecules and materials. ujpronline.com The broad utility of fluorenones also extends to the development of materials with applications in energy storage and sensing. researchgate.net

Structural Classification and Nomenclature of Dibenzo[c,g]fluoren-7-one and Related Polycyclic Aromatic Ketones (PAKs)

Polycyclic aromatic ketones (PAKs) are oxygenated derivatives of polycyclic aromatic hydrocarbons (PAHs). oup.com PAHs are composed of multiple fused aromatic rings. wikipedia.org The structure and naming of these complex molecules follow systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukqmul.ac.uk

7H-Dibenzo[c,g]fluoren-7-one is classified as a five-ring PAK. researchgate.net Its core structure is a fluorene (B118485) system, which consists of two benzene (B151609) rings fused to a central five-membered ring. In this specific molecule, two additional benzene rings are fused to the fluorene core. The nomenclature "dibenzo" indicates the presence of these two additional benzene rings. The letters "[c,g]" specify the faces of the fluorene molecule where the additional rings are attached, following IUPAC conventions for fused ring systems. qmul.ac.uk The "7-one" designates the position of the carbonyl group on the seven-position of the dibenzo[c,g]fluorene skeleton. The "7H" indicates that the seventh position of the parent hydrocarbon, dibenzo[c,g]fluorene, bears a hydrogen atom.

The planarity of the carbonyl group with the aromatic nucleus is a key feature of many PAKs. researchgate.net This structural characteristic influences their chemical and physical properties.

Historical Context of Dibenzo[c,g]fluoren-7-one Research

Research into polycyclic aromatic compounds, including ketones, has a long history. Early studies often focused on their synthesis and isolation from natural sources like coal tar. The Scholl reaction, a classic method for forming carbon-carbon bonds between aromatic rings, has been instrumental in the synthesis of various PAKs, including 7H-dibenzo[c,g]fluoren-7-one and its isomers. researchgate.net

More recent research has delved into the specific properties and potential applications of 7H-Dibenzo[c,g]fluoren-7-one and its derivatives. For instance, studies have explored its use as a precursor in the synthesis of larger, more complex polycyclic aromatic systems. One notable example is the synthesis of bifluorenylidenes, where 7H-dibenzo[c,g]fluoren-7-one can be converted to its corresponding thione and then dimerized. researchgate.net

Furthermore, the broader family of dibenzofluorenes has been investigated for applications in organometallic chemistry. The dibenzo[c,g]fluorenyl anion, derived from the parent hydrocarbon, is an intrinsically chiral ligand that has been used to create transition-metal complexes. researchgate.netresearchgate.net While this research focuses on the hydrocarbon analogue, it highlights the significance of the dibenzo[c,g]fluorene framework in advanced chemical synthesis. The synthesis of related heterocyclic systems, such as 7H-dibenzo[c,g]carbazole, and their nitrated derivatives has also been a subject of study, indicating a continued interest in the chemical space surrounding this structural motif. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O/c22-21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)21/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYGPVIUBANDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C3=O)C=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235871 | |

| Record name | 7H-Dibenzo(c,g)fluoren-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86853-97-6 | |

| Record name | 7H-Dibenzo[c,g]fluoren-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86853-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Dibenzo(c,g)fluoren-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086853976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Dibenzo(c,g)fluoren-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7h Dibenzo C,g Fluoren 7 One

Established Organic Reaction Pathways for the Fluorenone Core

The construction of the dibenzo[c,g]fluoren-7-one framework often relies on classical organic reactions that build the polycyclic system through sequential steps. These methods typically involve the formation of key biaryl bonds followed by cyclization to form the central five-membered ring containing the ketone.

Multi-Step Synthesis Approaches

Multi-step syntheses are fundamental to constructing the complex architecture of 7H-Dibenzo(c,g)fluoren-7-one. These approaches often begin with smaller, readily available aromatic precursors and build the molecule in a controlled, stepwise manner. A common strategy involves the initial synthesis of a substituted biphenyl (B1667301) or naphthalene (B1677914) derivative, which then undergoes further transformations to yield the target fluorenone.

One conceptual approach involves the acylation of a biphenyl derivative with a suitable reagent, followed by an intramolecular cyclization. For instance, a Friedel-Crafts acylation of a biphenyl system could introduce a carbonyl group that facilitates subsequent ring closure. The specific precursors and reaction conditions are critical for achieving the desired regioselectivity and yield.

Another established multi-step pathway is the synthesis of hydroxy-7H-benzo[c]fluoren-7-ones, which are derivatives of the target compound. This synthesis starts from readily available dimethoxynaphthaldehydes and utilizes oxazolines as activating groups for aromatic nucleophilic substitution researchgate.net.

Cyclization Reactions in the Formation of Dibenzo[c,g]fluoren-7-one

Cyclization reactions are pivotal in the synthesis of the this compound core, creating the characteristic five-membered ring. Various methods can be employed to achieve this intramolecular ring closure.

Acid-Catalyzed Cyclization: Strong acids such as polyphosphoric acid (PPA) or phosphorus pentoxide can be used to promote the cyclization of suitable precursors. For example, ketoarylsulfides, synthesized from the reaction of methoxythiophenols with 3-bromobutan-2-one, can be cyclized using these reagents researchgate.net.

Scholl Reaction: The Scholl reaction is a powerful method for forming aryl-aryl bonds via intramolecular cyclodehydrogenation, typically using a combination of a Lewis acid (like AlCl₃) and a protic acid nih.gov. This reaction can be envisioned for the final ring-closing step in the synthesis of this compound from a suitably designed precursor. The reaction involves the generation of an arenium ion, leading to C-C bond formation nih.gov.

Intramolecular Suzuki-Miyaura Cross-Coupling: The intramolecular Suzuki-Miyaura reaction has emerged as a powerful tool for ring closure due to its mild reaction conditions and high functional group tolerance nih.govresearchgate.net. This reaction would involve a precursor molecule containing both a boronic acid (or ester) and a halide on adjacent aromatic rings, which upon palladium catalysis, would undergo intramolecular coupling to form the fluorenone core.

Advanced Synthetic Strategies for this compound

Modern synthetic organic chemistry offers more advanced and efficient methods for the construction of complex molecules like this compound. These strategies often employ transition metal catalysts to achieve high selectivity and yields under milder conditions.

Catalyst-Mediated Synthesis of the Dibenzo[c,g]fluoren-7-one Framework

Palladium-catalyzed reactions are particularly prominent in the synthesis of fluorenones. These methods can facilitate the key C-C bond-forming reactions required for constructing the polycyclic framework. For instance, a palladium-catalyzed cascade reaction could be designed to assemble the dibenzo[c,g]fluorenone skeleton in a single pot.

Exploration of Alternative Precursors and Reaction Conditions

Research into the synthesis of fluorenones continues to explore novel precursors and reaction conditions to improve efficiency and expand the scope of accessible derivatives.

Ullmann Coupling: The Ullmann coupling reaction, which involves the copper-catalyzed coupling of aryl halides, can be used to synthesize the biaryl precursors necessary for fluorenone synthesis. Modified Ullmann protocols have been successfully employed to synthesize nitrogenated aromatic compounds derived from 2,7-diiodofluorenone and carbazole (B46965) derivatives, highlighting the utility of this reaction in building complex fluorenone-based structures conicet.gov.ar.

Friedel-Crafts Alkylation/Annulation: Cascade reactions involving an intramolecular Prins/Friedel-Crafts cyclization can be a powerful strategy for synthesizing complex polycyclic systems nih.govbeilstein-journals.orgrsc.org. A similar cascade approach could potentially be adapted for the synthesis of the this compound framework from appropriately designed olefinic aldehydes or ketones.

Synthesis of Derivatized 7H-Dibenzo(c,g)fluoren-7-ones

The synthesis of derivatized 7H-Dibenzo(c,g)fluoren-7-ones allows for the tuning of the molecule's physical and chemical properties. An efficient synthesis of 2-, 3-, and 4-hydroxy-7H-benzo[c]fluoren-7-ones has been described, which are useful intermediates for the synthesis of photochromic naphthopyrans researchgate.netresearchgate.net. The synthetic approach involves the use of oxazolines as activating groups for aromatic nucleophilic substitution, starting from dimethoxynaphthaldehydes researchgate.netresearchgate.net.

The general scheme for the synthesis of these hydroxy derivatives can be summarized as follows:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Methoxythiophenols, 3-bromobutan-2-one | Alkaline medium | Ketoarylsulfides |

| 2 | Ketoarylsulfides | Phosphorus pentoxide or polyphosphoric acid | Methoxybenzo[b]thiophenes |

| 3 | Methoxybenzo[b]thiophenes | Pyridinium chloride or boron tribromide | Hydroxybenzo[b]thiophenes |

| 4 | Hydroxybenzo[b]thiophenes, 1,1-diphenyl-2-propyn-1-ol | Acid catalyst | Photochromic thieno-2H-chromenes |

This table illustrates a multi-step synthesis of derivatives that share a similar core structure with this compound, showcasing the types of reactions and intermediates that can be involved in the synthesis of this class of compounds.

Synthetic Routes to 7H-Dibenzo[c,g]fluoren-7-one and Its Analogues

The synthesis of 7H-Dibenzo[c,g]fluoren-7-one, a complex polycyclic aromatic ketone, and its derivatives is a field of specialized chemical research. This article delves into the synthetic methodologies for this class of compounds, with a particular focus on strategies for incorporating functional groups and the synthesis of heteroatom-substituted analogues.

1 Strategies for Functional Group Incorporation

The introduction of functional groups onto the 7H-Dibenzo[c,g]fluoren-7-one scaffold is crucial for tuning its chemical and physical properties. A notable strategy for the synthesis of hydroxylated derivatives involves the use of oxazoline (B21484) intermediates to direct aromatic nucleophilic substitution. researchgate.netresearchgate.net This approach has been successfully employed to prepare 2-, 3-, and 4-hydroxy-7H-benzo[c]fluoren-7-ones. researchgate.netresearchgate.net

The synthesis commences with readily available dimethoxynaphthaldehydes, which are first converted to the corresponding naphthoic acids. These acids are then transformed into naphthalenyloxazolines. The oxazoline group serves as an activating and directing group, facilitating the subsequent nucleophilic aromatic substitution by a phenyl Grignard reagent. Following the coupling reaction, the oxazoline moiety is quaternized and then hydrolyzed under acidic conditions to reveal the ketone functional group of the fluorenone core. Finally, demethylation of the methoxy (B1213986) groups yields the desired hydroxy-7H-benzo[c]fluoren-7-ones. researchgate.netresearchgate.net

A generalized reaction scheme for this process is presented below:

Scheme 1: Synthesis of Hydroxy-7H-benzo[c]fluoren-7-ones via Oxazoline Intermediates

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Dimethoxynaphthaldehyde | i) NaClO2, Resorcinol, HOAc, Dioxane; ii) 1) (COCl)2, 2) H2NC(Me)2CH2OH, 3) SOCl2 | Naphthalenyloxazoline |

| 2 | Naphthalenyloxazoline | Phenylmagnesium bromide | Phenyl-substituted naphthalenyloxazoline |

| 3 | Phenyl-substituted naphthalenyloxazoline | i) MeI; ii) NaOH (aq), MeOH; iii) H2SO4 | Methoxy-7H-benzo[c]fluoren-7-one |

| 4 | Methoxy-7H-benzo[c]fluoren-7-one | HBr, HOAc | Hydroxy-7H-benzo[c]fluoren-7-one |

This table provides a generalized overview of the synthetic sequence.

A more general approach to the synthesis of the 7H-Dibenzo[c,g]fluoren-7-one core and its derivatives is through the intramolecular Friedel-Crafts acylation of a suitably substituted [1,1'-biphenyl]-2-carboxylic acid. This classical method involves the formation of an acylium ion from the carboxylic acid, typically using a strong acid or a Lewis acid catalyst, which then undergoes an intramolecular electrophilic aromatic substitution to form the fluorenone ring system. The specific substitution pattern on the biphenyl precursor dictates the final arrangement of the fused rings in the dibenzofluorenone product.

2 Synthesis of Heteroatom-Substituted Dibenzo[c,g]fluoren-7-ones (e.g., Sila-analogues)

The replacement of one or more carbon atoms in the 7H-Dibenzo[c,g]fluoren-7-one framework with a heteroatom, such as silicon, can significantly alter the electronic and photophysical properties of the molecule. The synthesis of such sila-analogues, specifically sila-7H-Dibenzo[c,g]fluoren-7-ones, presents a synthetic challenge due to the complex, fused-ring system.

While a direct and specific synthesis for sila-7H-Dibenzo[c,g]fluoren-7-one has not been extensively documented, modern synthetic methodologies for the preparation of silicon-containing polycyclic aromatic hydrocarbons (PAHs) offer a plausible route. chemrxiv.orgbohrium.com One such promising strategy is the ruthenium-catalyzed annulation of silicon-bridged biaryls with alkynes. bohrium.com

This approach would conceptually involve the synthesis of a bis-silane precursor that mirrors the carbon framework of the target dibenzofluorenone. This precursor could then undergo a transition-metal-catalyzed cyclization reaction to construct the silicon-containing polycyclic system. For instance, a Ru-catalyzed [2+2+2] cycloaddition could potentially be employed to form the six-membered rings of the dibenzo[c,g]fluorene core, with the silicon atom incorporated into the five-membered ring.

A hypothetical synthetic approach based on this methodology is outlined below:

Scheme 2: Proposed Synthesis of a Sila-analogue of 7H-Dibenzo[c,g]fluoren-7-one

| Step | Description | Key Transformation |

| 1 | Precursor Synthesis | Preparation of a silicon-bridged biaryl compound with appropriate functional groups for subsequent cyclization. |

| 2 | Ruthenium-Catalyzed Annulation | Intramolecular cyclization of the silicon-containing precursor, potentially with an alkyne, to form the polycyclic aromatic skeleton. |

| 3 | Oxidation | Conversion of the resulting sila-dibenzofluorene to the corresponding sila-dibenzofluoren-7-one. |

The successful implementation of such a strategy would provide access to a novel class of heteroatom-substituted dibenzofluorenones, opening avenues for the development of new materials with tailored electronic and optical properties.

Chemical Reactivity and Transformation of 7h Dibenzo C,g Fluoren 7 One

Oxidative Transformations of the 7H-Dibenzo[c,g]fluoren-7-one System

The oxidative transformation of the 7H-Dibenzo[c,g]fluoren-7-one system can lead to the formation of various oxidized products. One notable transformation is the conversion to a cyclic trione. The decomposition of related biphenyl-2,2′-dicarboxylic acid, which can be an intermediate in the oxidation of larger polycyclic aromatic compounds, has been shown to produce a hydroxy-fluorenone and a cyclic trione. acs.org This suggests that under certain oxidative conditions, the dibenzofluorenone scaffold can undergo ring-opening and subsequent cyclization to form highly oxidized species.

Another potential oxidative pathway involves reactions at the methylene (B1212753) bridge of the corresponding parent hydrocarbon, 7H-dibenzo[c,g]fluorene. Oxidation of the active CH2 group at the 13-position in similar dibenzofluorene (B14450075) systems can yield a ketone. frontiersin.org This type of reaction highlights the susceptibility of the position adjacent to the fluorenone core to oxidation, which could be a relevant transformation pathway for derivatives of 7H-Dibenzo[c,g]fluoren-7-one.

It is important to note that the specific conditions for these oxidative transformations, such as the choice of oxidizing agent and reaction temperature, are crucial in determining the final products. For instance, thermal decomposition in the range of 340 °C to 400 °C has been shown to favor ketonization over decarboxylation in related biphenyl (B1667301) carboxylic acids. acs.org

Reductive Reactions and Dimerization Pathways of 7H-Dibenzo[c,g]fluoren-7-one

Reductive processes involving 7H-Dibenzo[c,g]fluoren-7-one can target the carbonyl group, leading to the formation of alcohols or the parent hydrocarbon. For instance, the reduction of a ketone to an alcohol has been demonstrated in a similar dibenzofluorene derivative. frontiersin.org Common reducing agents for such transformations include sodium borohydride (B1222165) and lithium aluminum hydride.

Furthermore, reductive dimerization of fluorenone-type compounds can lead to the formation of bifluorenylidenes. A two-step process involving the conversion of fluorenones to fluorenethiones, followed by reductive dimerization, has been reported. researchgate.net This method has been applied to synthesize various bifluorenylidene derivatives. researchgate.net While not directly demonstrated for 7H-Dibenzo[c,g]fluoren-7-one, this pathway suggests a potential route for its dimerization.

Electrochemical reduction is another relevant reductive pathway. Studies on nitrated derivatives of the closely related 7H-dibenzo[c,g]carbazole have utilized cyclic voltammetry to investigate their reduction potentials. acs.org This technique can provide insights into the ease of reduction of the aromatic system and any appended functional groups. The reduction of nitro groups on such polycyclic systems is a common transformation, often yielding the corresponding amines. frontiersin.org

Electrophilic Aromatic Substitution Reactions on the Dibenzo[c,g]fluoren-7-one Scaffold

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reactivity and regioselectivity of these reactions are heavily influenced by the existing substituents on the aromatic system. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com

A key example of electrophilic aromatic substitution on a related polycyclic aromatic system is the nitration of 7H-dibenzo[c,g]carbazole (DBC). acs.org In this case, nitration with nitric acid in acetic acid resulted in the formation of 5-nitro-DBC and 5,9-dinitro-DBC, indicating that the positions symmetrical to the nitrogen heteroatom are susceptible to electrophilic attack. acs.org While the electronic effects of the nitrogen in DBC differ from the carbonyl group in 7H-dibenzo[c,g]fluoren-7-one, this demonstrates the feasibility of electrophilic substitution on this type of extended aromatic system.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Product Type |

| Nitration | Nitric acid, Sulfuric acid | Nitro-substituted aromatic compound |

| Halogenation | Br2 or Cl2, Lewis acid (e.g., FeBr3, AlCl3) | Halogen-substituted aromatic compound |

| Sulfonation | Fuming sulfuric acid (H2SO4/SO3) | Arenesulfonic acid |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl3) | Alkyl-substituted aromatic compound |

| Friedel-Crafts Acylation | Acyl halide or anhydride, Lewis acid (e.g., AlCl3) | Acyl-substituted aromatic compound |

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center of 7H-Dibenzo[c,g]fluoren-7-one

The carbonyl carbon of 7H-Dibenzo[c,g]fluoren-7-one is an electrophilic center and is susceptible to nucleophilic attack. masterorganicchemistry.com This reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, with the simultaneous breaking of the C=O pi bond. masterorganicchemistry.comacademie-sciences.fr The hybridization of the carbonyl carbon changes from sp2 to sp3 during this process. masterorganicchemistry.com

A wide variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, amines, and alcohols. The reversibility of the addition depends on the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents and hydrides lead to irreversible additions, typically forming alcohols after a workup step. masterorganicchemistry.com Weaker nucleophiles, such as amines and alcohols, often result in reversible additions, forming hemiaminals and hemiacetals, respectively, which can then undergo further reactions like dehydration to form imines or acetals.

The stereochemistry of nucleophilic addition to prochiral carbonyl groups is a significant aspect, leading to the potential formation of diastereomers. academie-sciences.fr The trajectory of the nucleophilic attack is not perpendicular to the plane of the carbonyl group, a feature that influences the stereochemical outcome. academie-sciences.fracademie-sciences.fr

While specific examples of nucleophilic additions to 7H-Dibenzo[c,g]fluoren-7-one are not detailed in the provided search results, the general principles of carbonyl chemistry are applicable. For instance, the reaction with an oxime to form a derivative has been documented for a similar dibenzofluorenone compound. ccij-online.org

Table 2: Common Nucleophilic Addition Reactions at a Carbonyl Center

| Nucleophile | Initial Product | Final Product (after workup/further reaction) |

| Grignard Reagent (R-MgX) | Alkoxide | Tertiary Alcohol |

| Organolithium Reagent (R-Li) | Alkoxide | Tertiary Alcohol |

| Hydride (e.g., from NaBH4, LiAlH4) | Alkoxide | Secondary Alcohol |

| Amine (R-NH2) | Hemiaminal | Imine |

| Alcohol (R-OH) | Hemiacetal | Acetal |

Metal-Catalyzed Coupling Reactions Involving 7H-Dibenzo[c,g]fluoren-7-one

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct examples involving 7H-Dibenzo[c,g]fluoren-7-one are not prevalent in the search results, the principles of these reactions can be applied to its derivatives. For these reactions to occur, the dibenzofluorenone scaffold would typically need to be functionalized with a suitable leaving group, such as a halide (e.g., chloro, bromo) or a triflate.

Palladium- and nickel-catalyzed reactions are among the most common. For example, the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a well-established method. researchgate.net This reaction could be used to introduce alkynyl substituents onto a halogenated dibenzofluorenone derivative.

Another relevant transformation is the nickel- or palladium-catalyzed decarboxylative coupling. A recent study demonstrated the skeletal editing of dibenzolactones to fluorenes through a Ni- or Pd-catalyzed decarboxylation. nih.gov This type of reaction involves the oxidative addition of the metal catalyst to a C-O bond, followed by decarboxylation and intramolecular cross-coupling. nih.gov While this is an intramolecular example, it showcases the utility of these metals in transforming polycyclic systems.

The reactivity in metal-catalyzed couplings is dependent on the specific catalyst, ligands, and reaction conditions. For instance, in a nickel-catalyzed decarboxylation, the choice of ligand was found to be critical for achieving high product yields. nih.gov

Spectroscopic and Structural Elucidation of 7h Dibenzo C,g Fluoren 7 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

A ¹H NMR spectrum of 7H-Dibenzo(c,g)fluoren-7-one would be expected to show a series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) of the protons would be crucial for assigning each signal to a specific proton on the dibenzofluorenone core. The integration of these signals would confirm the number of protons in each unique environment. Without experimental data, a detailed analysis and a corresponding data table cannot be provided.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the fluorenone moiety would be expected to appear significantly downfield (typically in the δ 190-200 ppm range). The other aromatic carbons would resonate in the approximate range of δ 120-150 ppm. The precise chemical shifts would be essential for a complete structural assignment. A data table of these shifts remains unavailable without experimental results.

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1700-1730 cm⁻¹. Other bands corresponding to aromatic C-H and C=C stretching and bending vibrations would also be present. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic framework.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Characterization

UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of this compound is expected to result in strong absorption bands in the UV and possibly the visible region. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values (ε) are characteristic of the compound's electronic structure.

Fluorescence spectroscopy would reveal the emission properties of the molecule after it absorbs light. The emission spectrum, characterized by its maximum emission wavelength and quantum yield, would provide insights into the molecule's potential applications in materials science and as a fluorescent probe.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular mass of a compound and to gain structural information from its fragmentation pattern. For this compound (C₂₁H₁₂O), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern, resulting from the breakdown of the molecular ion, would likely involve the loss of carbon monoxide (CO) from the carbonyl group, a characteristic fragmentation for fluorenones, leading to a significant fragment ion.

Computational Chemistry and Theoretical Investigations of 7h Dibenzo C,g Fluoren 7 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to modern chemistry, allowing for the detailed study of a molecule's electronic structure and energy. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, solve approximations of the Schrödinger equation to determine a system's energy and wavefunction. For 7H-Dibenzo(c,g)fluoren-7-one, QM calculations can model its geometry, orbital energies, and thermodynamic stability, providing insights that complement experimental findings.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity and a tendency to absorb light at longer wavelengths. Theoretical calculations, often using Density Functional Theory (DFT) methods like B3LYP, can predict the energies of these orbitals. nih.govnankai.edu.cn While specific calculated values for this compound are not available in the cited literature, the typical output of such a study is presented below.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | Data not available | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). |

Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic transition energies, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) associated with its π-π* and n-π* electronic transitions.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for assigning peaks in experimentally obtained spectra and confirming the molecular structure. Although specific computational studies predicting the spectroscopic properties of this compound were not found, the approach remains a standard tool in molecular characterization.

Quantum mechanical calculations are essential for mapping out the potential energy surface of a chemical reaction. nih.gov This allows for the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energy barriers (activation energies) associated with different reaction pathways, chemists can predict the most likely mechanism for a given transformation involving this compound. For instance, theoretical studies could elucidate the mechanism of nucleophilic addition to its carbonyl group or electrophilic substitution on its aromatic rings. Such studies provide a detailed understanding of the bond-forming and bond-breaking processes at a molecular level.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of conformational changes and intermolecular interactions in condensed phases (e.g., in solution or in a crystal). For this compound, MD simulations could reveal how the molecule interacts with solvent molecules or how individual molecules pack together in the solid state, which is crucial for understanding its solubility and bulk material properties.

Density Functional Theory (DFT) Applications for Structure-Property Relationships

Density Functional Theory (DFT) is a class of computational methods that has become a cornerstone of quantum chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT is used to investigate the relationship between a molecule's electronic structure and its observable properties. For this compound, DFT can be employed to:

Optimize the ground-state molecular geometry.

Calculate vibrational frequencies to simulate its infrared (IR) spectrum.

Determine the distribution of electron density and generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions.

Predict a wide range of electronic and optical properties.

These calculations help establish clear structure-property relationships, explaining how the specific arrangement of atoms and functional groups in this compound gives rise to its unique chemical and physical characteristics.

Theoretical Studies of Reactivity Descriptors for this compound

Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For this compound, these descriptors would provide a quantitative measure of its stability and propensity to engage in chemical reactions. While specific values for this compound are not detailed in the available literature, the theoretical framework for their calculation is well-established. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance for this compound | Calculated Value |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the molecule's tendency to undergo charge transfer. | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A higher value suggests greater stability and lower reactivity. | Data not available |

| Electrophilicity (ω) | μ² / (2η) | Measures the propensity of the molecule to act as an electrophile. | Data not available |

Advanced Analytical Methodologies for Detection and Quantification of 7h Dibenzo C,g Fluoren 7 One

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 7H-Dibenzo(c,g)fluoren-7-one, providing the necessary separation from interfering compounds present in environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC, particularly when coupled with fluorescence detection (FLD), is a highly sensitive and selective method for the analysis of PAHs and their derivatives. measurlabs.comfda.gov The inherent fluorescence of the dibenzofluorene (B14450075) ring system allows for low detection limits. A common approach involves the use of a polymeric C18 stationary phase, which is specifically designed for the separation of PAH isomers. fda.gov Gradient elution is typically employed to effectively resolve a wide range of PAHs and related compounds within a single analytical run. fda.gov

For enhanced selectivity, fluorescence detectors can be programmed to switch between optimal excitation and emission wavelengths for different compounds as they elute from the column. While specific wavelengths for this compound are not widely reported, the principle of wavelength switching ensures that each compound is detected under its most sensitive conditions.

Table 1: Representative HPLC-FLD Parameters for PAH Analysis

| Parameter | Description |

|---|---|

| Column | Polymeric C18, specialized for PAH analysis |

| Mobile Phase | A: Water; B: Acetonitrile (B52724)/Methanol |

| Elution | Gradient elution |

| Detector | Fluorescence Detector (FLD) with wavelength switching |

| Injection Volume | 10-20 µL |

This table presents a generalized set of parameters based on established methods for PAH analysis. Specific conditions may need to be optimized for the analysis of this compound.

Gas Chromatography (GC) Approaches

Gas chromatography offers high-resolution separation for volatile and semi-volatile compounds, including many OPAHs. The choice of the stationary phase is critical for achieving the desired separation of isomers. For PAH analysis, columns with a (5%-phenyl)-methylpolysiloxane or similar mid-polarity stationary phase are often employed.

Temperature programming is a key aspect of GC methods for PAHs, allowing for the sequential elution of compounds with a wide range of boiling points. The initial oven temperature is held to focus the analytes at the head of the column, followed by a controlled ramp to higher temperatures to facilitate elution.

Hyphenated Techniques for Comprehensive Analysis

To enhance the certainty of identification and improve sensitivity, chromatographic techniques are frequently coupled with mass spectrometry (MS). These "hyphenated" techniques provide both retention time data from the chromatography and mass-to-charge ratio information from the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of OPAHs. Following separation by the GC, molecules are ionized, typically by electron ionization (EI), and the resulting fragments are analyzed by the mass spectrometer. The fragmentation pattern provides a molecular fingerprint that can be used for definitive identification by comparison to a spectral library.

For complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed to increase selectivity and reduce background noise. shimadzu.com This technique involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion. This multiple reaction monitoring (MRM) approach significantly enhances the signal-to-noise ratio. shimadzu.com

Table 2: Illustrative GC-MS/MS Parameters for the Analysis of a Structurally Related Compound (Benzo[c]fluorene)

| Parameter | Description |

|---|---|

| GC Column | Rxi-PAH (60 m x 0.25 mm I.D., 0.1 µm df) |

| Oven Program | 180 °C (2 min) to 260 °C at 5 °C/min, then to 350 °C at 15 °C/min (hold 12 min) |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 216.10 |

| Product Ion (m/z) | 215.10 (quantitative), 189.10 (qualitative) |

These parameters, used for an isomer of the parent dibenzofluorene, demonstrate a potential starting point for method development for this compound. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of less volatile or thermally labile OPAHs. Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for OPAHs, as it is effective for compounds of medium polarity. nih.gov LC-MS/MS can be performed in both positive and negative ion modes to achieve the best sensitivity for different classes of OPAHs; ketones like this compound are typically most sensitive in the positive ion mode. nih.gov

The development of an LC-MS/MS method involves the optimization of both chromatographic separation and mass spectrometric parameters, such as collision energy and fragmentor voltage, to achieve the desired sensitivity and selectivity. nih.gov

Table 3: General LC-MS Parameters for OPAH Analysis

| Parameter | Description |

|---|---|

| LC Column | C18 reversed-phase |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Elution | Gradient |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |

| MS Analyzer | Triple Quadrupole or Ion Trap |

| Detection Mode | Positive ion mode for ketones |

This table outlines typical starting conditions for the LC-MS analysis of oxygenated PAHs.

Spectroscopic Detection in Environmental Matrices (e.g., Air, Water Samples)

Spectroscopic techniques, particularly fluorescence spectroscopy, are highly valuable for the detection of PAHs and their derivatives in environmental samples due to their high sensitivity and selectivity.

Synchronous fluorescence spectroscopy (SFS) is an especially powerful technique for analyzing complex mixtures of fluorescent compounds. nih.govnih.gov In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ). This approach results in simplified and narrowed spectral bands, which can resolve the overlapping spectra of individual components in a mixture. nih.gov

The application of SFS to environmental samples, such as extracts from airborne particulate matter or water samples, can provide a rapid screening method for the presence of fluorescent OPAHs like this compound. ut.ac.ir For quantitative analysis, the intensity of the synchronous fluorescence peak is proportional to the concentration of the analyte. The optimal Δλ is a critical parameter that needs to be determined for each target compound to achieve maximum sensitivity and spectral resolution.

Table 4: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

Development of Certified Reference Materials for 7H-Dibenzo[c,g]fluoren-7-one Analysis

The accuracy and reliability of analytical measurements for 7H-Dibenzo[c,g]fluoren-7-one are critically dependent on the availability of high-quality reference materials. Certified Reference Materials (CRMs) play a fundamental role in method validation, calibration, and ensuring the traceability of measurement results to the International System of Units (SI). The development of a CRM for 7H-Dibenzo[c,g]fluoren-7-one would follow a meticulous and scientifically rigorous process, adhering to international standards such as ISO 17034 and ISO Guide 35. This process encompasses material preparation, homogeneity and stability studies, and a comprehensive characterization to assign a certified value with a stated uncertainty.

The production of a CRM begins with the selection and preparation of a suitable matrix material. Depending on the intended application, this could range from a pure solution of 7H-Dibenzo[c,g]fluoren-7-one in a solvent like acetonitrile to a more complex environmental matrix such as sediment or a consumer product matrix like rubber. For instance, the National Metrology Institute of Japan has developed a CRM for polycyclic aromatic hydrocarbons (PAHs) in freshwater lake sediment. nih.govresearchgate.net Similarly, a CRM for PAHs in a rubber toy has been developed to address the safety of consumer products. nih.gov The chosen material is processed to ensure it is as homogeneous as possible.

Homogeneity is a critical characteristic of a CRM, ensuring that every subsample is representative of the entire batch. To assess homogeneity, a statistically significant number of randomly selected units are analyzed under repeatable conditions. The results are then statistically evaluated to determine if there are any significant variations between units.

Following the homogeneity assessment, the stability of the candidate CRM is evaluated under specified storage and transport conditions. Both short-term stability, to simulate transport conditions, and long-term stability, to establish the shelf-life of the material, are investigated. These studies are essential to guarantee that the certified property value remains valid over a defined period.

The characterization and value assignment for the CRM are typically performed by one or more laboratories with demonstrated competence in high-accuracy measurements. The use of primary methods of measurement, such as isotope dilution mass spectrometry (IDMS), is often preferred. For the certification of PAHs, gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique. nih.gov In some cases, an interlaboratory comparison involving a number of expert laboratories is organized to characterize the material. nih.gov

The certified value is the best estimate of the true value of the measurand, and it is accompanied by an uncertainty statement that takes into account all potential sources of error, including those from characterization, homogeneity, and stability.

While a specific CRM for 7H-Dibenzo[c,g]fluoren-7-one is not detailed in the provided search results, the general procedures for creating CRMs for other PAHs provide a clear framework for how such a material would be developed. For example, the development of a CRM for PAHs in a rubber toy involved a comprehensive process including preparation, homogeneity and stability studies, and value assignment through in-house studies using stable isotope dilution analysis GC-MS, confirmed by interlaboratory comparisons. nih.gov

Below is an illustrative example of what a data table in a certificate of analysis for a hypothetical 7H-Dibenzo[c,g]fluoren-7-one CRM might look like, based on typical data for other PAHs.

Table 1: Illustrative Certified Value for a Hypothetical 7H-Dibenzo[c,g]fluoren-7-one CRM in Acetonitrile

| Compound | Certified Value (µg/mL) | Expanded Uncertainty (µg/mL) | Coverage Factor (k) |

| 7H-Dibenzo[c,g]fluoren-7-one | 10.0 | 0.2 | 2 |

This table presents a hypothetical certified value for a 7H-Dibenzo[c,g]fluoren-7-one CRM solution. The expanded uncertainty is calculated to provide a level of confidence of approximately 95%.

The availability of such a CRM would be invaluable for laboratories conducting analyses of 7H-Dibenzo[c,g]fluoren-7-one, enabling them to achieve higher accuracy and ensure the quality and comparability of their results.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 7H-Dibenzo(c,g)carbazole for experimental design?

- Answer: Key properties include:

- Molecular formula : C₂₀H₁₃N; Molecular weight : 267.33 g/mol .

- Melting point : 158°C (recrystallized from ethanol) .

- Solubility : Typically dissolved in cyclohexane (100 µg/mL solutions are standard for analytical workflows) .

- Stability : Stable under recommended storage conditions (20°C), but degrades when exposed to heat, strong oxidizers, or direct sunlight .

Q. What safety protocols are essential for handling 7H-Dibenzo(c,g)carbazole in laboratory settings?

- Answer :

- Storage : Separate from incompatible reagents (e.g., oxidizers); classify as a carcinogen (IARC Group 2B) and store in labeled, sealed containers .

- Exposure Mitigation : Use fume hoods, PPE (gloves, lab coats), and emergency equipment (eyewash stations, fire extinguishers) .

- Waste Disposal : Follow hazardous waste regulations due to carcinogenicity and environmental persistence .

Advanced Research Questions

Q. How can computational models clarify the metabolic activation of 7H-Dibenzo(c,g)carbazole by cytochrome P450 1A1 (CYP1A1)?

- Answer :

- Binding Mode Analysis : Molecular docking studies reveal preferential binding of 7H-Dibenzo(c,g)carbazole to CYP1A1’s active site, driven by π-π stacking and hydrophobic interactions .

- Regioselectivity : Quantum mechanics/molecular mechanics (QM/MM) simulations identify C5 and C6 positions as primary sites for epoxidation, critical for forming DNA-adducting metabolites .

- Validation : Cross-validate computational predictions with in vitro assays (e.g., LC-MS/MS metabolite profiling) .

Q. What experimental strategies assess the genotoxic potential of 7H-Dibenzo(c,g)carbazole and its derivatives?

- Answer :

- Micronucleus Assay : Quantify chromosomal damage in human HepG2 cells or mouse embryonic fibroblasts exposed to sub-cytotoxic concentrations .

- DNA Adduct Profiling : Use ³²P-postlabeling or mass spectrometry to detect covalent DNA modifications in target tissues (e.g., liver, lung) .

- Cell Transformation Assays : Monitor neoplastic changes in Syrian hamster embryo cells after chronic low-dose exposure .

Q. How does the structural modification of 7H-Dibenzo(c,g)carbazole influence its application in optoelectronic materials?

- Answer :

- Derivatization : Introduce phosphonic acid groups (e.g., 4PADCB) to enhance self-assembly on metal oxide substrates, improving hole transport in perovskite solar cells .

- HOMO/LUMO Tuning : Bromination at C5 and C9 positions (e.g., DCB-BPA) lowers HOMO (-5.56 eV), optimizing energy alignment with photoactive layers .

- Characterization : Use cyclic voltammetry for HOMO/LUMO determination and grazing-incidence XRD for monolayer morphology analysis .

Contradictions & Limitations

- Metabolic Studies : While computational models predict CYP1A1-mediated metabolism, in vivo distribution data (e.g., rapid clearance in hamsters ) suggest additional enzymatic pathways may contribute.

- Genotoxicity : Discrepancies exist between in vitro mutagenicity (weak activity in Salmonella ) and in vivo carcinogenicity, highlighting the need for mammalian cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.